molecular formula C18H12ClN3O2S B2978590 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 955233-97-3

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No. B2978590
CAS RN: 955233-97-3
M. Wt: 369.82
InChI Key: LVNNIHQYQQITIA-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazoles . It is a light yellow liquid .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of hydrazine carboxamide with phenyl acetic acid to yield 2-benzyl-1,3,4-oxadiazole amine. This compound is then treated with chloroacetyl chloride at 80 °C to yield N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide. Further, this compound reacts with various substituted amines in the presence of glacial acetic acid to furnish N-(5-benzyl-1, 3, 4-oxadiazole-2-yl)-2-acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by various spectral techniques such as IR, NMR, and high-resolution mass spectra .


Physical And Chemical Properties Analysis

“this compound” is a light yellow liquid with a melting point/breaking point of 158-160°C . The IR spectrum shows peaks at 3323.29 (NH), 3055.24 (CH aromatic), 2954.74, 2870.26 (Aliphatic CH), 1644.31, 1543.84 (CN), 1543.84,1455.24 (C – C =C), 1310.66,1282.08 (CO), 1078.45 (C-O-C), 875.66,845.07 (oop bending) .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzo[b]thiophene derivatives, including those containing the 1,3,4-oxadiazol moiety, are fundamental areas of research. These compounds are synthesized starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, leading to a variety of derivatives through reactions involving thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles. These new compounds are characterized using elemental analyses, I.R, NMR, and Mass spectral studies, providing a foundation for their biological activity exploration (Isloor, Kalluraya, & Pai, 2010).

Antimicrobial and Anticancer Activities

Benzo[b]thiophene derivatives exhibit significant antimicrobial and anticancer properties. For instance, specific derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent inhibitory effects. Such studies highlight the potential of these compounds in developing new therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride have shown significant antibacterial and antifungal activities, further underscoring their potential in antimicrobial applications (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).

Corrosion Inhibition

Another fascinating application of these compounds is in corrosion inhibition. Specifically, oxadiazole derivatives have been studied for their efficiency in protecting mild steel against corrosion in acidic environments. These studies involve a combination of weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, revealing the compounds' effectiveness as corrosion inhibitors (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Future Directions

The future directions for “N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” could involve further detailed studies with these drugs as potential antimicrobial agents . Additionally, these compounds could be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .

properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-15-12-8-4-5-9-13(12)25-16(15)17(23)20-18-22-21-14(24-18)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNIHQYQQITIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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